4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline
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Overview
Description
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline is an organic compound that features a benzyl group attached to a picoline ring, with a dimethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline typically involves multiple steps, including the formation of the benzyl group and its subsequent attachment to the picoline ring. One common method involves the reaction of 2-(dimethylamino)ethyl chloride with benzyl magnesium chloride, followed by cyclization with 2-picoline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Dimethylamino)ethoxy)benzylamine
- 2-(Dimethylamino)ethyl benzyl ether
- Benzyl 2-picoline derivatives
Uniqueness
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101602-45-3 |
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Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N,N-dimethyl-3-(2-methylpyridin-4-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H22N2/c1-14-13-16(9-11-18-14)17(10-12-19(2)3)15-7-5-4-6-8-15/h4-9,11,13,17H,10,12H2,1-3H3 |
InChI Key |
NLCGTKYPPXDCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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